molecular formula C14H12N4O B13945868 2-amino-N-(1H-benzimidazol-2-yl)benzamide CAS No. 401588-96-3

2-amino-N-(1H-benzimidazol-2-yl)benzamide

Cat. No.: B13945868
CAS No.: 401588-96-3
M. Wt: 252.27 g/mol
InChI Key: CJTHMGQAGFROEM-UHFFFAOYSA-N
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Description

2-amino-N-(1H-benzimidazol-2-yl)benzamide is a heterocyclic aromatic compound that features a benzimidazole ring fused with a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, anticancer, and antidiabetic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1H-benzimidazol-2-yl)benzamide typically involves the reaction of 2-aminobenzimidazole with benzoyl chloride or its derivatives. One common method is the condensation of 2-aminobenzimidazole with benzoyl chloride in the presence of a base such as pyridine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1H-benzimidazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups to the benzimidazole ring .

Scientific Research Applications

2-amino-N-(1H-benzimidazol-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-(1H-benzimidazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as an antidiabetic agent, it acts as an allosteric activator of human glucokinase. This activation enhances the enzyme’s catalytic activity, leading to improved glucose metabolism and reduced blood sugar levels . The compound’s ability to form hydrogen bonds with key residues in the glucokinase protein’s allosteric site is crucial for its activity .

Comparison with Similar Compounds

2-amino-N-(1H-benzimidazol-2-yl)benzamide can be compared with other benzimidazole derivatives:

The uniqueness of this compound lies in its specific functional groups that confer distinct chemical reactivity and biological activity compared to its analogues .

Properties

CAS No.

401588-96-3

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

2-amino-N-(1H-benzimidazol-2-yl)benzamide

InChI

InChI=1S/C14H12N4O/c15-10-6-2-1-5-9(10)13(19)18-14-16-11-7-3-4-8-12(11)17-14/h1-8H,15H2,(H2,16,17,18,19)

InChI Key

CJTHMGQAGFROEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3N2)N

Origin of Product

United States

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